![molecular formula C19H24N2O2 B3037763 1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine CAS No. 586994-72-1](/img/structure/B3037763.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine
Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine, also known as BZP, is a piperazine derivative. It has a molecular weight of 298.38 . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of this compound is C19H24N2O2 . Its InChI code is 1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 298.38 and a molecular formula of C19H24N2O2 .Scientific Research Applications
Cardiotropic Activity
- Synthesis and Cardiotropic Activity : New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including derivatives of 1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine, have been synthesized and studied for cardiotropic activity. One compound, 1e, demonstrated significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models (Mokrov et al., 2019).
Chemical Analysis
- GC–MS and GC–IR of Derivatives : Research involving the analysis of N,N-disubstituted piperazines containing structural elements of this compound has been carried out. These studies focused on GC–MS and GC–IR to differentiate regioisomeric methoxybenzyl and dimethoxybenzyl analogs (Almalghrabi et al., 2021).
Bioactivity of Derivatives
- Anticancer and CA Inhibitory Effects : Novel Mannich bases containing derivatives of this compound have been synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Certain compounds exhibited significant potency and selectivity expression (Gul et al., 2019).
Metabolism Studies
- Metabolism of Derivatives : Studies on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a compound structurally related to this compound, have revealed key biotransformation pathways in rats, including O-demethylation and N-dealkylation (Kawashima et al., 1991).
Quantitative Structure-Activity Relationship
- QSAR Analysis of Derivatives : A quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, related to this compound, was conducted to understand the relationship between molecular structure and binding affinity to receptor sites. This study is important for therapeutic applications in ischaemic heart disease (Slavov et al., 2004).
Synthesis and Potential Applications
- Synthesis of Annulated 1,2,3-Triazoles : The synthesis of 10-(4-Substituted-1-piperazinyl)-1,2,3-triazolo[4,5-b][1,5]benzoxazepines, which include this compound derivatives, has been explored for potential psychotropic activity (Nielsen & Pedersen, 1985).
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-7-17(14-21-11-9-20-10-12-21)13-19(18)23-15-16-5-3-2-4-6-16/h2-8,13,20H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCFNSBXBMJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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